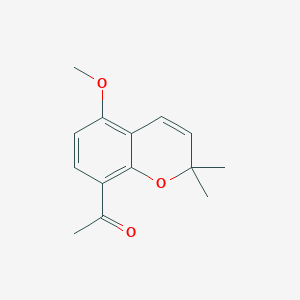
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol .
Preparation Methods
The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2,2-dimethylchromene with ethanone under specific conditions. For instance, a solution of 50% potassium hydroxide (KOH) in ethanol can be added dropwise to a stirred solution of the chromene and ethanone at room temperature for 48 hours. The reaction mixture is then neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layers are combined, dried, and purified by chromatography to yield the desired product .
Chemical Reactions Analysis
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be compared with other similar compounds, such as:
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has additional methoxy groups, which may enhance its biological activity.
1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has a similar structure but with different substitution patterns, affecting its chemical and biological properties.
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone: The presence of a hydroxy group can significantly alter its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-8H,1-4H3 |
InChI Key |
JDGBKMXPPYUNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



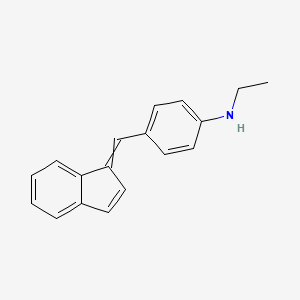
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
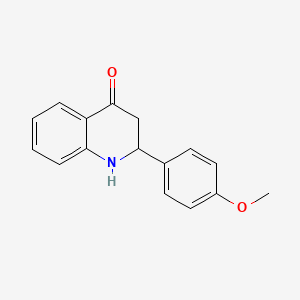
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
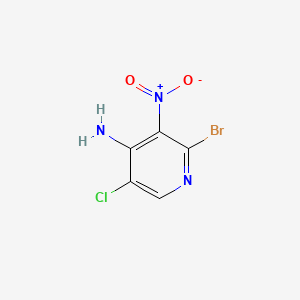
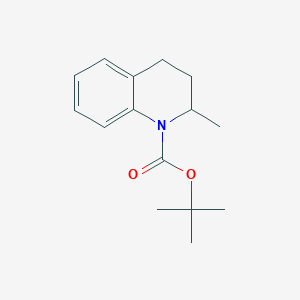
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)

![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)
![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)


